3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine
Overview
Description
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of a xanthene core, an azetidine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the xanthene core. One common method is the cyclization of benzophenone derivatives, which can be accessed through polyoxygenated aromatic compounds with a benzoic acid derivative . The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium or copper catalysts, and employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the xanthene, azetidine, or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine has a broad range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The xanthene core is known to interact with various enzymes and receptors, potentially modulating their activities. The azetidine ring can enhance the compound’s binding affinity and specificity, while the pyridine moiety may contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthene derivatives, such as xanthones and azaxanthones, which also exhibit a wide range of biological activities. Additionally, compounds containing azetidine or pyridine rings, such as azetidinones and pyridines, share some structural similarities and chemical properties .
Uniqueness
What sets 3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-(9H-xanthen-9-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22(24-13-16(14-24)26-15-6-5-11-23-12-15)21-17-7-1-3-9-19(17)27-20-10-4-2-8-18(20)21/h1-12,16,21H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYITUPUGBORWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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